L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl
L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl
A 36 amino-acids peptide with 3 disulfide bridges , synthetic, initially isolated from the venom of the Lesser Asian scorpion Buthus eupeus.
BeKm-1 toxin, a potassium channel toxin gamma-KTx 2.1, blocks human and/or rat Kv11.1/KCNH2/ERG1, Kv11.2/KCNH6/ERG2 and Kv11.3/KCNH7/ERG3 by binding to channel outer vestibule (S5P domain) with a 1:1 stoichiometry. Reported Kd and IC50 are: hERG1 (reversible, Kd=7.7 nM), IC50=3.3 nM, IC50=11.9 nM, rERG1 (reversible, Kd=19 nM), hERG2 (reversible, Kd=77 nM), rERG2 (irreversible, Kd=4.2 nM, hERG3 (reversible, Kd=11.5 nM) and rERG3 (reversible, Kd=747 nM) potassium channels. BeKm-1 toxin (at 100 nM) does not inhibit hEAG1/KCNH1, hBK/KCa1.1/KCNMA1, hSK1/KCa2.1/KCNN1, rSK2/KCa2.2/KCNN2, hIK/KCa3.1/KCNN4, KCNQ1+KCNE1, KCNQ2+KCNQ3 and KCNQ4 channels. At 50 nM it does not either inhibit Kv1.2/KCNA2, Kv1.4/KCNA4, Kv2.1/KCNB1, Kv4.3/KCND3, Kir1.1/KCNJ1.
Potent and selective KV11.1 (hERG) channel blocker. Selective for KV11.1 over a panel of 14 other potassium channels. Dose-dependently prolongs QTc interval in isolated rabbit heart.
BeKm-1 toxin, a potassium channel toxin gamma-KTx 2.1, blocks human and/or rat Kv11.1/KCNH2/ERG1, Kv11.2/KCNH6/ERG2 and Kv11.3/KCNH7/ERG3 by binding to channel outer vestibule (S5P domain) with a 1:1 stoichiometry. Reported Kd and IC50 are: hERG1 (reversible, Kd=7.7 nM), IC50=3.3 nM, IC50=11.9 nM, rERG1 (reversible, Kd=19 nM), hERG2 (reversible, Kd=77 nM), rERG2 (irreversible, Kd=4.2 nM, hERG3 (reversible, Kd=11.5 nM) and rERG3 (reversible, Kd=747 nM) potassium channels. BeKm-1 toxin (at 100 nM) does not inhibit hEAG1/KCNH1, hBK/KCa1.1/KCNMA1, hSK1/KCa2.1/KCNN1, rSK2/KCa2.2/KCNN2, hIK/KCa3.1/KCNN4, KCNQ1+KCNE1, KCNQ2+KCNQ3 and KCNQ4 channels. At 50 nM it does not either inhibit Kv1.2/KCNA2, Kv1.4/KCNA4, Kv2.1/KCNB1, Kv4.3/KCND3, Kir1.1/KCNJ1.
Potent and selective KV11.1 (hERG) channel blocker. Selective for KV11.1 over a panel of 14 other potassium channels. Dose-dependently prolongs QTc interval in isolated rabbit heart.
Brand Name:
Vulcanchem
CAS No.:
524962-01-4
VCID:
VC0549377
InChI:
InChI=1S/C174H261N51O52S6/c1-9-88(6)136(221-152(257)111(73-133(242)243)207-168(273)138(90(8)230)223-163(268)123-47-31-63-224(123)169(274)97(178)41-28-60-188-172(182)183)166(271)201-101(44-24-27-59-177)145(250)213-120-83-281-283-85-122-161(266)219-134(86(2)3)164(269)205-108(70-126(180)233)140(245)193-76-130(237)196-106(66-92-35-16-11-17-36-92)149(254)216-117-80-278-279-81-118(214-147(252)103(53-55-125(179)232)199-150(255)107(67-95-49-51-96(231)52-50-95)203-155(260)116(79-228)211-146(251)104(54-56-131(238)239)200-154(259)115(78-227)212-160(120)265)158(263)208-112(68-93-37-18-12-19-38-93)170(275)225-64-32-48-124(225)162(267)220-135(87(4)5)165(270)218-121(84-282-280-82-119(217-151(256)110(72-132(240)241)204-157(117)262)159(264)209-113(171(276)277)69-94-39-20-13-21-40-94)156(261)198-100(43-23-26-58-176)144(249)210-114(77-226)153(258)197-102(46-30-62-190-174(186)187)143(248)202-105(65-91-33-14-10-15-34-91)139(244)191-74-128(235)194-98(42-22-25-57-175)148(253)222-137(89(7)229)167(272)206-109(71-127(181)234)141(246)192-75-129(236)195-99(142(247)215-122)45-29-61-189-173(184)185/h10-21,33-40,49-52,86-90,97-124,134-138,226-231H,9,22-32,41-48,53-85,175-178H2,1-8H3,(H2,179,232)(H2,180,233)(H2,181,234)(H,191,244)(H,192,246)(H,193,245)(H,194,235)(H,195,236)(H,196,237)(H,197,258)(H,198,261)(H,199,255)(H,200,259)(H,201,271)(H,202,248)(H,203,260)(H,204,262)(H,205,269)(H,206,272)(H,207,273)(H,208,263)(H,209,264)(H,210,249)(H,211,251)(H,212,265)(H,213,250)(H,214,252)(H,215,247)(H,216,254)(H,217,256)(H,218,270)(H,219,266)(H,220,267)(H,221,257)(H,222,253)(H,223,268)(H,238,239)(H,240,241)(H,242,243)(H,276,277)(H4,182,183,188)(H4,184,185,189)(H4,186,187,190)
SMILES:
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC3=O)CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CCCNC(=N)N)CC(=O)N)C(C)O)CCCCN)CC6=CC=CC=C6)CCCNC(=N)N)CO)CCCCN)C(C)C)CC7=CC=CC=C7)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CCC(=O)O)CO)CC8=CC=C(C=C8)O)CCC(=O)N)CC9=CC=CC=C9)CC(=O)N)C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N
Molecular Formula:
C174H261N51O52S6
Molecular Weight:
4091.65
L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl
CAS No.: 524962-01-4
Cat. No.: VC0549377
Molecular Formula: C174H261N51O52S6
Molecular Weight: 4091.65
* For research use only. Not for human or veterinary use.
Specification
| Description | A 36 amino-acids peptide with 3 disulfide bridges , synthetic, initially isolated from the venom of the Lesser Asian scorpion Buthus eupeus. BeKm-1 toxin, a potassium channel toxin gamma-KTx 2.1, blocks human and/or rat Kv11.1/KCNH2/ERG1, Kv11.2/KCNH6/ERG2 and Kv11.3/KCNH7/ERG3 by binding to channel outer vestibule (S5P domain) with a 1:1 stoichiometry. Reported Kd and IC50 are: hERG1 (reversible, Kd=7.7 nM), IC50=3.3 nM, IC50=11.9 nM, rERG1 (reversible, Kd=19 nM), hERG2 (reversible, Kd=77 nM), rERG2 (irreversible, Kd=4.2 nM, hERG3 (reversible, Kd=11.5 nM) and rERG3 (reversible, Kd=747 nM) potassium channels. BeKm-1 toxin (at 100 nM) does not inhibit hEAG1/KCNH1, hBK/KCa1.1/KCNMA1, hSK1/KCa2.1/KCNN1, rSK2/KCa2.2/KCNN2, hIK/KCa3.1/KCNN4, KCNQ1+KCNE1, KCNQ2+KCNQ3 and KCNQ4 channels. At 50 nM it does not either inhibit Kv1.2/KCNA2, Kv1.4/KCNA4, Kv2.1/KCNB1, Kv4.3/KCND3, Kir1.1/KCNJ1. Potent and selective KV11.1 (hERG) channel blocker. Selective for KV11.1 over a panel of 14 other potassium channels. Dose-dependently prolongs QTc interval in isolated rabbit heart. |
|---|---|
| CAS No. | 524962-01-4 |
| Molecular Formula | C174H261N51O52S6 |
| Molecular Weight | 4091.65 |
| IUPAC Name | 4-[[1-[[6-amino-1-[[15,30-bis(4-aminobutyl)-36,81-bis(2-amino-2-oxoethyl)-65-(3-amino-3-oxopropyl)-24,75,89-tribenzyl-21,42-bis(3-carbamimidamidopropyl)-56-(2-carboxyethyl)-4-(carboxymethyl)-7-[(1-carboxy-2-phenylethyl)carbamoyl]-33-(1-hydroxyethyl)-18,53,59-tris(hydroxymethyl)-62-[(4-hydroxyphenyl)methyl]-2,5,13,16,19,22,25,28,31,34,37,40,43,51,54,57,60,63,66,74,77,80,83,86,87,90,96,99-octacosaoxo-84,98-di(propan-2-yl)-9,10,47,48,70,71-hexathia-a,3,6,14,17,20,23,26,29,32,35,38,41,44,52,55,58,61,64,67,73,76,79,82,85,88,91,97-octacosazatetracyclo[43.27.14.1412,68.091,95]hectan-50-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[2-[[1-(2-amino-5-carbamimidamidopentanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C174H261N51O52S6/c1-9-88(6)136(221-152(257)111(73-133(242)243)207-168(273)138(90(8)230)223-163(268)123-47-31-63-224(123)169(274)97(178)41-28-60-188-172(182)183)166(271)201-101(44-24-27-59-177)145(250)213-120-83-281-283-85-122-161(266)219-134(86(2)3)164(269)205-108(70-126(180)233)140(245)193-76-130(237)196-106(66-92-35-16-11-17-36-92)149(254)216-117-80-278-279-81-118(214-147(252)103(53-55-125(179)232)199-150(255)107(67-95-49-51-96(231)52-50-95)203-155(260)116(79-228)211-146(251)104(54-56-131(238)239)200-154(259)115(78-227)212-160(120)265)158(263)208-112(68-93-37-18-12-19-38-93)170(275)225-64-32-48-124(225)162(267)220-135(87(4)5)165(270)218-121(84-282-280-82-119(217-151(256)110(72-132(240)241)204-157(117)262)159(264)209-113(171(276)277)69-94-39-20-13-21-40-94)156(261)198-100(43-23-26-58-176)144(249)210-114(77-226)153(258)197-102(46-30-62-190-174(186)187)143(248)202-105(65-91-33-14-10-15-34-91)139(244)191-74-128(235)194-98(42-22-25-57-175)148(253)222-137(89(7)229)167(272)206-109(71-127(181)234)141(246)192-75-129(236)195-99(142(247)215-122)45-29-61-189-173(184)185/h10-21,33-40,49-52,86-90,97-124,134-138,226-231H,9,22-32,41-48,53-85,175-178H2,1-8H3,(H2,179,232)(H2,180,233)(H2,181,234)(H,191,244)(H,192,246)(H,193,245)(H,194,235)(H,195,236)(H,196,237)(H,197,258)(H,198,261)(H,199,255)(H,200,259)(H,201,271)(H,202,248)(H,203,260)(H,204,262)(H,205,269)(H,206,272)(H,207,273)(H,208,263)(H,209,264)(H,210,249)(H,211,251)(H,212,265)(H,213,250)(H,214,252)(H,215,247)(H,216,254)(H,217,256)(H,218,270)(H,219,266)(H,220,267)(H,221,257)(H,222,253)(H,223,268)(H,238,239)(H,240,241)(H,242,243)(H,276,277)(H4,182,183,188)(H4,184,185,189)(H4,186,187,190) |
| Standard InChI Key | OQEMUGXECXBKDP-UHFFFAOYSA-N |
| SMILES | CCC(C)C(C(=O)NC(CCCCN)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC3=O)CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CCCNC(=N)N)CC(=O)N)C(C)O)CCCCN)CC6=CC=CC=C6)CCCNC(=N)N)CO)CCCCN)C(C)C)CC7=CC=CC=C7)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CCC(=O)O)CO)CC8=CC=C(C=C8)O)CCC(=O)N)CC9=CC=CC=C9)CC(=O)N)C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N |
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